molecular formula C8H9N5 B13954088 1-Propen-1-amine, 3-(1H-purin-2-yl)-

1-Propen-1-amine, 3-(1H-purin-2-yl)-

Cat. No.: B13954088
M. Wt: 175.19 g/mol
InChI Key: GACAIQRKOQDMMU-UHFFFAOYSA-N
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Description

1-Propen-1-amine, 3-(1H-purin-2-yl)- is a chemical compound with the molecular formula C8H9N5. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

The synthesis of 1-Propen-1-amine, 3-(1H-purin-2-yl)- typically involves the reaction of purine derivatives with propenylamine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

1-Propen-1-amine, 3-(1H-purin-2-yl)- undergoes various chemical reactions, including:

Scientific Research Applications

1-Propen-1-amine, 3-(1H-purin-2-yl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Propen-1-amine, 3-(1H-purin-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

1-Propen-1-amine, 3-(1H-purin-2-yl)- can be compared with other purine derivatives, such as:

    Adenine: A fundamental component of DNA and RNA, involved in cellular energy transfer.

    Guanine: Another key component of nucleic acids, playing a role in genetic coding.

    Hypoxanthine: An intermediate in the biosynthesis of nucleotides.

    Xanthine: A precursor to uric acid, involved in purine metabolism.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

3-(7H-purin-2-yl)prop-1-en-1-amine

InChI

InChI=1S/C8H9N5/c9-3-1-2-7-10-4-6-8(13-7)12-5-11-6/h1,3-5H,2,9H2,(H,10,11,12,13)

InChI Key

GACAIQRKOQDMMU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)CC=CN)N=CN2

Origin of Product

United States

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